6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
“6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another study reported the synthesis of 3-Cyano-4,6-bis(methylthio)pyrazolo[3,4-d]pyrimidine by cyclization of 3,4-dicyano-5-aminopyrazole with CS2 in pyridine with subsequent Dimroth rearrangement and methylation of the resulting 3-cyano-4,6-dimercaptopyrazolo[3,4-d]-pyrimidine with methyl iodide .Scientific Research Applications
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Anticancer Agents
- Field : Pharmaceutical development .
- Application : Pyrimidine derivatives have been developed as potent anticancer agents . They have diverse chemical reactivity, accessibility and a wide range of biological activities .
- Methods : The structure-activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed . Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .
- Results : The in vivo models have been enumerated for the specific types of cancer .
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Antioxidant Activities
- Field : Biochemistry .
- Application : Pyrimidine derivatives present diverse biological activities including antioxidant activities .
- Methods : A series of novel piperidine pyrimidine cinnamic acids amides have been designed and synthesized . They were studied for their antioxidant and anti-inflammatory potential .
- Results : They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness . Moreover, moderate to good lipid peroxidation inhibition potential was measured .
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Kinase Inhibitor Scaffolds
- Field : Medicinal Chemistry .
- Application : Fused pyrimidines, including 2-amino-pyrido[3,4-d]pyrimidines, are used as kinase inhibitor scaffolds . They are particularly prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials .
- Methods : A versatile and efficient chemical approach to this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .
- Results : The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket .
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Antitumor Effects
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Antiviral Agents
- Field : Pharmaceutical development .
- Application : Pyrimidine and its derivatives exhibit numerous biological activities including antiviral .
- Methods : Antiviral drugs with a pyrimidine scaffold have been developed both from natural sources and by synthetic approaches .
- Results : Stavudine is used as an anti-HIV agent .
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Antibiotics
- Field : Pharmaceutical development .
- Application : Pyrimidine is also present in drugs for other applications, e.g., Fervennuline and Iclaprim are used as antibiotics .
- Methods : Antibiotics with a pyrimidine scaffold have been developed both from natural sources and by synthetic approaches .
- Results : Fervennuline and Iclaprim are used as antibiotics .
properties
IUPAC Name |
6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSUCXARYTYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=NNC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514657 | |
Record name | 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
55084-74-7 | |
Record name | 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55084-74-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The synthesis of the 2′-deoxyadenosine analogues
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